molecular formula C27H28N2O4S2 B11668464 Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11668464
M. Wt: 508.7 g/mol
InChI Key: GMIHJAQOQGZJIO-JWGURIENSA-N
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Description

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. These compounds are known for their diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antihypertensive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves a multi-step process. One common method includes the reaction of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid, fused sodium acetate, glacial acetic acid, acetic anhydride, and 3-methoxy-4-acetyloxy benzaldehyde. The mixture is refluxed for several hours, cooled, and then poured into cold water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through crystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antiviral and anticancer properties.

    Medicine: Explored for its anti-inflammatory and antihypertensive effects.

Mechanism of Action

The mechanism of action of ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Ethyl (2Z)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-[(4-propoxyphenyl)methylidene]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substituents, which confer unique biological activities and potential therapeutic applications.

Properties

Molecular Formula

C27H28N2O4S2

Molecular Weight

508.7 g/mol

IUPAC Name

ethyl (2Z)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-2-[(4-propoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H28N2O4S2/c1-5-15-33-20-11-7-18(8-12-20)16-22-25(30)29-24(19-9-13-21(34-4)14-10-19)23(26(31)32-6-2)17(3)28-27(29)35-22/h7-14,16,24H,5-6,15H2,1-4H3/b22-16-

InChI Key

GMIHJAQOQGZJIO-JWGURIENSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)SC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=C(C=C4)SC

Origin of Product

United States

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